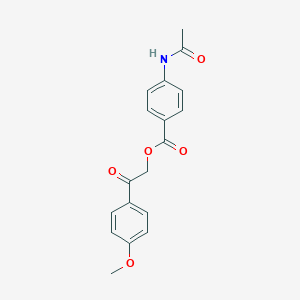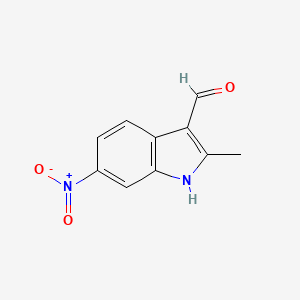![molecular formula C10H8N4O4S B5716809 methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5716809.png)
methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thiadiazole derivative that has been synthesized using different methods.
Mechanism of Action
The mechanism of action of Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood. However, it has been proposed that the compound exerts its antimicrobial and antifungal activity by inhibiting the synthesis of cell walls and membranes of microorganisms. It has also been suggested that the compound induces cell death in cancer cells by generating reactive oxygen species.
Biochemical and Physiological Effects:
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Moreover, it exhibits potent antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has several potential future directions for scientific research. One of the most promising directions is the development of new antibiotics and antifungal agents based on the compound's potent antimicrobial and antifungal activity. Moreover, the compound's potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases.
In conclusion, Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment and its anti-inflammatory and antioxidant properties. The compound has several advantages for lab experiments, including its stability and potent activity, but also has some limitations, including its potential toxicity and limited solubility in water. The future directions of research on the compound include the development of new antibiotics and antifungal agents and the development of new drugs for the treatment of various diseases.
Synthesis Methods
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been synthesized using various methods. One of the most commonly used methods is the reaction of 3-nitrobenzoyl chloride with potassium thiocyanate followed by the reaction with methylamine hydrochloride. The resulting product is purified using column chromatography to obtain the final product.
Scientific Research Applications
Methyl [5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Moreover, it has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
properties
IUPAC Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4S/c1-18-10(15)11-9-13-12-8(19-9)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3,(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFGWZDQRLQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B5716742.png)
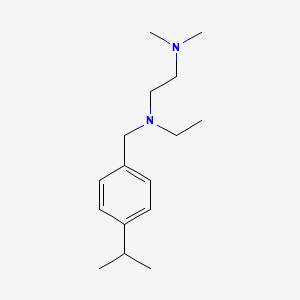
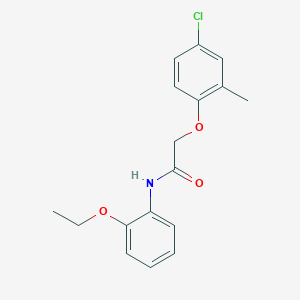
![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)

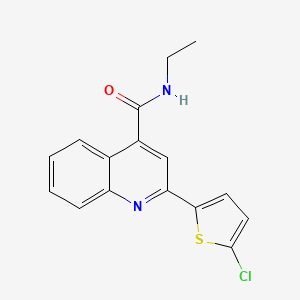
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)
